PHM-27 (human) - 118025-43-7

PHM-27 (human)

Catalog Number: EVT-1176923
CAS Number: 118025-43-7
Molecular Formula: C135H214N34O40S
Molecular Weight: 2985.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 27-amino acid peptide with histidine at the N-terminal and isoleucine amide at the C-terminal. The exact amino acid composition of the peptide is species dependent. The peptide is secreted in the intestine, but is found in the nervous system, many organs, and in the majority of peripheral tissues. It has a wide range of biological actions, affecting the cardiovascular, gastrointestinal, respiratory, and central nervous systems.
Synthesis Analysis

The synthesis of PHM-27 occurs via post-translational modifications of the prepro-VIP precursor protein. The precursor undergoes enzymatic cleavage to yield the active peptide. The synthesis process can be summarized as follows:

  1. Gene Expression: The human gene coding for prepro-VIP is transcribed into mRNA.
  2. Translation: The mRNA is translated into the prepro-VIP protein.
  3. Post-Translational Processing: Enzymatic cleavage results in the formation of VIP and PHM-27. This processing occurs in the secretory pathway of neuroendocrine cells, where prohormones are typically converted into active peptides .

The specific conditions under which these processes occur, such as cellular environment and enzymatic activity, can significantly influence the yield and activity of PHM-27.

Molecular Structure Analysis

PHM-27 has a well-defined molecular structure characterized by its amino acid sequence, which includes an NH2-terminal histidine and a COOH-terminal methionine amide. The molecular formula can be represented as C₁₄H₁₉N₃O₃S, with a molecular weight of approximately 297.38 g/mol. The structural features include:

  • Peptide Bonds: Linkages between amino acids forming a linear chain.
  • Disulfide Bridges: Potential formation between cysteine residues in related peptides, enhancing stability.
  • Conformational Flexibility: The structure allows for various conformations that may impact receptor binding and biological activity .
Chemical Reactions Analysis

PHM-27 participates in several biochemical reactions primarily related to its interaction with receptors. Key reactions include:

  1. Receptor Binding: PHM-27 acts as an agonist at the human calcitonin receptor, initiating signaling cascades that result in physiological responses such as modulation of calcium homeostasis.
  2. Cyclic AMP Production: Upon binding to its receptor, PHM-27 stimulates adenylate cyclase activity, leading to increased levels of cyclic AMP within target cells, which mediates various cellular responses .

These reactions are crucial for understanding the functional implications of PHM-27 in physiological contexts.

Mechanism of Action

The mechanism of action for PHM-27 involves its binding to the human calcitonin receptor, which triggers a series of intracellular events:

  1. Receptor Activation: Binding induces a conformational change in the receptor.
  2. Signal Transduction: This change activates G-proteins associated with the receptor, leading to downstream signaling pathways.
  3. Cyclic AMP Pathway: Increased cyclic AMP levels activate protein kinases that modulate various cellular functions, including secretion and metabolic processes .

This mechanism highlights the importance of PHM-27 in endocrine signaling and its potential therapeutic implications.

Physical and Chemical Properties Analysis

PHM-27 exhibits several notable physical and chemical properties:

Understanding these properties is essential for exploring potential applications in therapeutic contexts.

Applications

PHM-27 has several scientific applications, particularly in biomedical research:

  1. Therapeutic Potential: Due to its role as a calcitonin receptor agonist, it may have applications in treating conditions related to calcium metabolism, such as osteoporosis.
  2. Research Tool: It serves as a valuable tool for studying receptor biology and signaling pathways associated with calcitonin receptors.
  3. Peptide Therapeutics Development: Insights gained from studying PHM-27 can inform the design of novel peptide-based drugs targeting similar pathways .
Introduction to PHM-27 (Human)

Historical Discovery and Nomenclature

Peptide Histidine Methionine-27 (PHM-27) was first identified in 1983 during molecular cloning studies of the human vasoactive intestinal polypeptide precursor (prepro-Vasoactive Intestinal Polypeptide). Researchers analyzing the complementary DNA sequence derived from human neuroblastoma messenger RNA discovered a novel peptide encoded within the same precursor protein as Vasoactive Intestinal Polypeptide. This 27-amino acid peptide, characterized by an N-terminal histidine and C-terminal methionine amide, was designated PHM-27, reflecting its terminal residues and length [1] [3].

The nomenclature distinguishes it from the closely related porcine peptide PHI-27 (Peptide Histidine Isoleucine), identified two years earlier in 1981. While porcine PHI-27 terminates in isoleucine, the human counterpart terminates in methionine, hence the designation PHM-27. This discovery marked a significant advancement in understanding the complexity of neuropeptide precursor processing, revealing that human prepro-Vasoactive Intestinal Polypeptide encodes two biologically active peptides (Vasoactive Intestinal Polypeptide and PHM-27) rather than one [1] [8].

Table 1: Key Events in PHM-27 Discovery

YearEventSignificance
1981Isolation of porcine PHI-27First identification of a VIP-related peptide
1983Cloning of human prepro-Vasoactive Intestinal Polypeptide cDNAIdentification of PHM-27 encoded within VIP precursor
1983Structural characterization of PHM-27Confirmation of 27-amino acid sequence with C-terminal methionine amide
1985Determination of gene organizationDemonstration of separate exons encoding Vasoactive Intestinal Polypeptide and PHM-27

Structural Classification Within the Vasoactive Intestinal Polypeptide/Secretin/Glucagon Superfamily

PHM-27 is a definitive member of the Vasoactive Intestinal Polypeptide/Secretin/Glucagon superfamily, a group of structurally and functionally related peptide hormones and neuropeptides. This superfamily, classified as class B G protein-coupled receptor ligands, shares a common evolutionary origin and structural motifs, including a tendency to form amphipathic α-helices critical for receptor interaction [2] [6].

Structurally, PHM-27 exhibits significant homology to Vasoactive Intestinal Polypeptide, sharing approximately 50% amino acid sequence identity. The primary structure of human PHM-27 is: H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂. Key structural features include:

  • N-terminal histidine critical for biological activity
  • C-terminal α-amidated methionine essential for receptor recognition
  • Central α-helical domain (residues 5-25) facilitating receptor binding
  • Paired lysine residues (positions 20-21) enhancing solubility and electrostatic interactions [1] [4]

Table 2: Structural Classification of PHM-27 Within the Secretin Superfamily

Superfamily SubgroupRepresentative PeptidesShared Features with PHM-27
Vasoactive Intestinal Polypeptide/PHM subfamilyVasoactive Intestinal Polypeptide, PHM-27, PHI-27High sequence homology; co-encoded in same precursor; similar receptor specificity
Secretin/Pituitary Adenylate Cyclase-Activating Polypeptide subfamilySecretin, Pituitary Adenylate Cyclase-Activating PolypeptideConserved helical domains; similar precursor processing
Glucagon subfamilyGlucagon, Glucagon-Like Peptide-1, Glucagon-Like Peptide-2Moderate sequence homology; conserved disulfide bonds
Corticotropin-Releasing Hormone subfamilyCorticotropin-Releasing Hormone, UrocortinsLimited homology; similar receptor signaling pathways

PHM-27 operates through interaction with class B G protein-coupled receptors, notably exhibiting high affinity for Vasoactive Intestinal Polypeptide/Pituitary Adenylate Cyclase-Activating Polypeptide receptors (VPAC1 and VPAC2). However, it demonstrates distinct receptor activation profiles compared to Vasoactive Intestinal Polypeptide, particularly regarding its potent agonism at the human calcitonin receptor (half-maximal effective concentration = 11 nM) [4] [9] [10].

Evolutionary Conservation and Comparative Analysis with Porcine PHI-27

The evolutionary relationship between PHM-27 and porcine PHI-27 exemplifies both conservation and divergence within neuropeptide biology. Phylogenetic analysis reveals these peptides share a common ancestral gene, with diversification occurring after the mammalian radiation. Despite species-specific differences, the preservation of the PHM/PHI peptide within the Vasoactive Intestinal Polypeptide precursor across mammals underscores its physiological importance [2] [6].

Comparative sequence analysis highlights striking conservation: human PHM-27 differs from porcine PHI-27 by only two amino acid substitutions at positions 12 and 27. In porcine PHI-27, lysine at position 12 is replaced by arginine, and the C-terminal methionine is replaced by isoleucine. These substitutions yield the porcine peptide's designation as PHI-27 (Peptide Histidine Isoleucine-27). Despite these minimal changes, functional studies reveal significant pharmacological differences:

  • Receptor Specificity: PHM-27 exhibits higher potency than PHI-27 at human VPAC2 receptors
  • Calcitonin Receptor Activation: PHM-27 functions as a potent human calcitonin receptor agonist, while PHI-27 shows markedly reduced efficacy
  • Structural Stability: The methionine-to-isoleucine substitution in the C-terminal position may influence conformational stability and receptor docking kinetics [1] [4] [10]

Gene organization studies provide insight into evolutionary mechanisms. The human Vasoactive Intestinal Polypeptide/PHM-27 gene contains seven exons, with Vasoactive Intestinal Polypeptide and PHM-27 encoded on two adjacent exons (exons 4 and 5 respectively). These exons share an identical 9-nucleotide sequence at their 3' splice sites, suggesting evolution through exon duplication followed by sequence divergence. This genomic arrangement is conserved across mammals, though the encoded peptide sequences exhibit species-specific variations in the PHM/PHI segment [8].

Functional conservation is observed in metabolic regulation studies. Transgenic mice expressing the human Vasoactive Intestinal Polypeptide/PHM-27 gene in pancreatic β-cells demonstrate enhanced glucose-induced insulin secretion, mirroring effects observed with porcine PHI-27 administration. This suggests preserved roles in glucose homeostasis despite sequence variations, highlighting functional conservation of the PHM/PHI peptide across mammalian species [4] [9].

Properties

CAS Number

118025-43-7

Product Name

PHM-27 (human)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C135H214N34O40S

Molecular Weight

2985.4 g/mol

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N

Synonyms

Heptacosapeptide, Porcine Intestinal
Histidine Methionine, Peptide
Histidine-Isoleucine, Peptide
Human PHI
Intestinal Heptacosapeptide, Porcine
Intestinal Peptide, Pro-Vasoactive
Methionine, Peptide Histidine
Neuropeptide PHI 27
Neuropeptide, PHM
Peptide HI
Peptide Histidine Isoleucinamide
Peptide Histidine Isoleucine
Peptide Histidine Methionine
Peptide Histidine-Isoleucine
Peptide PHI
Peptide PHI 27
Peptide PHI-27
Peptide PHM
Peptide, PHI
Peptide, Pro-Vasoactive Intestinal
Peptide-Histidine-Isoleucinamide
PHI Peptide
PHI, Human
PHM Neuropeptide
PHM, Peptide
PHM-27
Porcine Intestinal Heptacosapeptide
Pro Vasoactive Intestinal Peptide
Pro-Vasoactive Intestinal Peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.